2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide
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Overview
Description
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide is an organic compound that features a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide typically involves the reaction of naphthalene derivatives with hydrazides under specific conditions. One common method includes the condensation reaction between naphthylamine and acetohydrazide derivatives in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield naphthylamine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and pH levels to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, reduced naphthylamine compounds, and various substituted naphthalene derivatives .
Scientific Research Applications
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalen-2-yl-ethylamine: Shares a similar naphthalene structure but differs in functional groups.
2-Amino-1-(naphthalen-2-yl)ethan-1-ol: Another naphthalene derivative with different functional groups.
2-Amino-2-(naphthalen-1-yl)acetic acid: Contains a naphthalene ring with amino and carboxyl groups.
Uniqueness
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide is unique due to its specific combination of naphthalene rings and hydrazide functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H21N3O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C24H21N3O/c1-17(20-14-13-18-7-2-3-9-21(18)15-20)26-27-24(28)16-25-23-12-6-10-19-8-4-5-11-22(19)23/h2-15,25H,16H2,1H3,(H,27,28)/b26-17+ |
InChI Key |
FRHVKDDXBDZJIF-YZSQISJMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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